molecular formula C16H10N2S4 B12814305 4,4'-Di(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)

4,4'-Di(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)

Cat. No.: B12814305
M. Wt: 358.5 g/mol
InChI Key: BZPIMDIHZGAPQE-FOCLMDBBSA-N
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Description

4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is a heterocyclic compound that features two pyridine rings and two dithiolylidene units

Preparation Methods

The synthesis of 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the coupling of pyridine derivatives with dithiolylidene precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound’s dithiolylidene units can participate in electron transfer processes, while the pyridine rings can engage in coordination with metal centers, influencing the overall reactivity and stability of the resulting complexes.

Comparison with Similar Compounds

Similar compounds to 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) include:

The uniqueness of 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) lies in its combination of pyridine and dithiolylidene units, which confer distinct electronic and coordination properties, making it valuable for specific applications in materials science and coordination chemistry.

Properties

Molecular Formula

C16H10N2S4

Molecular Weight

358.5 g/mol

IUPAC Name

4-[(2E)-2-(4-pyridin-4-yl-1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine

InChI

InChI=1S/C16H10N2S4/c1-5-17-6-2-11(1)13-9-19-15(21-13)16-20-10-14(22-16)12-3-7-18-8-4-12/h1-10H/b16-15+

InChI Key

BZPIMDIHZGAPQE-FOCLMDBBSA-N

Isomeric SMILES

C1=CN=CC=C1C2=CS/C(=C\3/SC=C(S3)C4=CC=NC=C4)/S2

Canonical SMILES

C1=CN=CC=C1C2=CSC(=C3SC=C(S3)C4=CC=NC=C4)S2

Origin of Product

United States

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